molecular formula C17H22N2O3S2 B12151924 N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12151924
M. Wt: 366.5 g/mol
InChI Key: CTIYBHNXYCNETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-(2,6-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide (sulfone) group. The 2,6-dimethylphenyl substituent at position 3 and the 2-methylpropanamide (isobutyramide) moiety at the ylidene position define its structural uniqueness.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes (e.g., condensation of hydrazine-carbodithioates with hydrazonoyl chlorides or cyclization with aromatic aldehydes) suggest that its preparation likely involves multistep heterocyclization, as seen in related thiadiazole and thiazolo-pyrimidine derivatives .

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[3-(2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H22N2O3S2/c1-10(2)16(20)18-17-19(15-11(3)6-5-7-12(15)4)13-8-24(21,22)9-14(13)23-17/h5-7,10,13-14H,8-9H2,1-4H3

InChI Key

CTIYBHNXYCNETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylphenyl derivatives and thiazole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole ring and subsequent functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The aromatic ring and thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.

Scientific Research Applications

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
N-[(2Z)-3-(2,6-Dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide Tetrahydrothieno[3,4-d][1,3]thiazole 2,6-Dimethylphenyl, 2-methylpropanamide Sulfone (5,5-dioxide), ylidene
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 3,4-Dimethoxyphenyl, acetamide Sulfone, ylidene
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran-2-yl, cyano Diketone, nitrile
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 1,3,4-Thiadiazole 3-Methylphenyl, benzamide, dimethylamino-acryloyl Acrylamide, ylidene

Key Observations :

  • The sulfone group in the tetrahydrothieno[3,4-d][1,3]thiazole derivatives enhances polarity and may improve aqueous solubility compared to non-sulfonated analogues .
  • Substituent variations (e.g., 2,6-dimethylphenyl vs. 3,4-dimethoxyphenyl) modulate electronic and steric effects. Methoxy groups increase electron density, while methyl groups enhance lipophilicity .
  • The ylidene-amide linkage is conserved across multiple analogues, suggesting a shared mechanism for stabilizing the conjugated system via resonance .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) IR (cm⁻¹) NMR (δ, ppm) Reference
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 243–246 68 3,436 (NH), 2,219 (CN) 2.24 (s, CH₃), 7.94 (=CH)
N-[3-(3-Methylphenyl)-5-(dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide (4g) 200 82 1,690 (C=O), 1,638 (C=O) Not reported
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 213–215 68 3,423 (NH), 2,209 (CN) 6.67 (ArH), 8.01 (=CH)

Key Findings :

  • Melting Points : Compounds with bulky substituents (e.g., 2,4,6-trimethylbenzylidene in 11a) exhibit higher melting points (243–246°C) due to enhanced crystallinity .
  • IR Spectroscopy : The presence of nitrile (CN) and carbonyl (C=O) groups is consistent across analogues, with absorption bands near 2,200 cm⁻¹ and 1,600–1,700 cm⁻¹, respectively .
  • NMR Data : Aromatic protons and ylidene protons (=CH) resonate in the δ 6.5–8.0 ppm range, while methyl groups appear near δ 2.2–2.4 ppm .

Biological Activity

N-[(2Z)-3-(2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a compound with significant potential in various biological applications. Its structure suggests that it may exhibit diverse pharmacological properties due to the presence of both thieno and thiazole moieties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C15H18N2O2S2
  • Molecular Weight : 318.44 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial activity. For instance:

  • Study Findings : A series of thiazole derivatives were tested against various bacterial strains. The results showed that compounds with similar functional groups displayed significant inhibition against Gram-positive and Gram-negative bacteria.
CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundPseudomonas aeruginosa18

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that thieno-thiazole derivatives can induce apoptosis in cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12Induction of apoptosis via caspase activation
MCF-7 (breast)15Inhibition of PI3K/Akt signaling pathway

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Thiazole derivatives have been shown to modulate inflammatory responses.

  • Research Insights : In vivo studies demonstrated a reduction in pro-inflammatory cytokines in animal models treated with similar compounds.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates. The findings suggested that modifications at the phenyl ring significantly enhanced activity against resistant strains.
  • Case Study on Anticancer Activity :
    • A study focused on the effects of thieno-thiazole derivatives on breast cancer cells revealed that treatment led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.